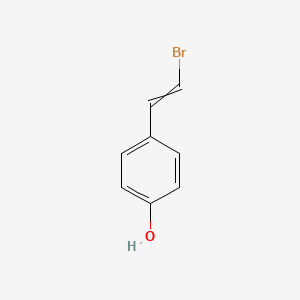
Phenol, 4-(2-bromoethenyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-(2-bromoethenyl)- can be synthesized through electrophilic bromination of phenol derivatives. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of phenol derivatives often involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(2-bromoethenyl)- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The hydroxyl group in phenol activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) chloride (FeCl3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Bromination: 4-(2-bromoethenyl)phenol.
Nitration: 2-nitrophenol and 4-nitrophenol.
Oxidation: Quinones.
Scientific Research Applications
Phenol, 4-(2-bromoethenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 4-(2-bromoethenyl)- involves its interaction with various molecular targets. The hydroxyl group in phenol can form hydrogen bonds with biological molecules, affecting their function. The bromoethenyl group can participate in electrophilic and nucleophilic reactions, leading to modifications in molecular pathways .
Comparison with Similar Compounds
Phenol, 4-(2-bromoethenyl)- can be compared with other phenol derivatives such as:
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.
Hydroquinone (1,4-dihydroxybenzene): Utilized in photographic development and as a skin-lightening agent.
Properties
IUPAC Name |
4-(2-bromoethenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBYUMZXLGWXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310557 | |
| Record name | Phenol, 4-(2-bromoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606488-96-4 | |
| Record name | Phenol, 4-(2-bromoethenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606488-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-bromoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















